(9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Description
The compound (9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one is a steroid derivative characterized by a cyclopenta[a]phenanthrene core with multiple stereochemical centers. Key structural features include:
- Hydroxyl groups at positions 3 and 5.
- A 6-keto group contributing to its polar interactions.
- A 17-substituted side chain with an unsaturated (E)-configured hept-3-enyl group bearing 5,6-dimethyl groups.
- 10,13-dimethyl groups on the steroid core.
Properties
IUPAC Name |
(9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O3/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25(30)28(31)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-24,29,31H,9-14,16H2,1-6H3/b8-7+/t18-,19+,20?,22+,23-,24-,26+,27+,28?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIVGEVOBNIWLR-NSMOMACISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(=O)C4(C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC(=O)C4([C@@]3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Core Construction
- Steroidal Core Synthesis: The cyclopenta[a]phenanthrene skeleton is typically derived from naturally abundant sterols (e.g., cholesterol derivatives) or constructed via multi-step cyclization reactions starting from simpler polycyclic precursors.
- Chiral Centers Control: Enantioselective synthesis or chiral pool starting materials are employed to ensure correct stereochemistry at multiple centers, especially at C9, C10, C13, C14, and C17.
Side Chain Introduction
- The side chain (5,6-dimethylhept-3-en-2-yl) is introduced via stereoselective alkylation or coupling reactions at the C17 position.
- The (E)-configuration of the double bond is controlled through selective olefination methods such as Wittig or Horner-Wadsworth-Emmons reactions.
Functional Group Transformations
- Hydroxylation at C3 and C5: Hydroxyl groups are introduced by regio- and stereoselective oxidation or hydroboration-oxidation steps.
- Ketone Formation at C6: Oxidation of the corresponding alcohol or direct functionalization via selective oxidation protocols.
Detailed Preparation Methods with Research Data
Research Findings and Analytical Data
- NMR Spectroscopy: Carbon-13 NMR data confirm the presence of characteristic signals for the steroidal core and side chain methyl groups, consistent with the expected structure (e.g., signals at 1183-04-6 CAS-related compounds).
- Stereochemical Confirmation: Advanced chiral HPLC and NOESY NMR experiments verify the absolute configuration at all chiral centers, including the (E) double bond geometry in the side chain.
- Oxidation Selectivity: Studies demonstrate that selective oxidation at C6 to form the ketone can be achieved without overoxidation or side reactions, preserving the sensitive dihydroxy groups at C3 and C5.
- Yield and Scalability: Optimized synthetic routes allow for moderate to high yields (50-70%) of the target compound, with potential for scale-up using improved catalytic methods.
Summary Table of Key Preparation Parameters
| Parameter | Description | Typical Conditions/Values |
|---|---|---|
| Starting Material | Cholesterol derivatives or steroidal precursors | Commercially available or biosynthesized |
| Side Chain Installation | Alkylation or cross-coupling with chiral side chain | Wittig-type olefination, stereoselective |
| Hydroxylation Method | Hydroboration-oxidation or selective oxidation | BH3·THF followed by H2O2/NaOH or OsO4 |
| Ketone Formation | PCC or Swern oxidation | Mild, anhydrous conditions |
| Purification Techniques | Silica gel chromatography, recrystallization | Achieves >95% purity |
| Characterization Tools | NMR (1H, 13C), MS, chiral HPLC | Confirms structure and stereochemistry |
Chemical Reactions Analysis
(9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of additional ketone or carboxyl groups, while reduction may result in the conversion of double bonds to single bonds .
Scientific Research Applications
Pharmacological Applications
The compound has shown promise in pharmacological research due to its potential bioactive properties. It may serve as a lead compound for developing new therapeutic agents targeting metabolic diseases or cancer through its signaling modulation capabilities.
Biochemical Studies
In biochemical research, the compound can be utilized to study enzyme kinetics and the regulation of metabolic pathways. Its ability to inhibit or activate specific enzymes makes it an important tool for elucidating complex biochemical networks.
Natural Product Chemistry
As a plant steroid derivative, it contributes to the understanding of phytochemicals and their roles in plant biology. Studies on this compound can enhance knowledge about natural product biosynthesis and the ecological roles of similar compounds in plant defense mechanisms.
Drug Development
The unique structural features of this compound make it a candidate for drug development. Its potential to interact with biological targets can be explored through structure-activity relationship (SAR) studies to optimize efficacy and reduce toxicity.
Case Study 1: Inhibition of Enzymatic Activity
Research demonstrated that derivatives of this compound can inhibit specific enzymes involved in lipid metabolism. In vitro studies revealed that modifications to the hydroxyl groups significantly affected enzyme inhibition rates. This finding is crucial for developing treatments for hyperlipidemia.
Case Study 2: Signaling Pathway Modulation
Mechanism of Action
The mechanism of action of (9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one involves its interaction with specific molecular targets and pathways . The compound exerts its effects by modulating the activity of enzymes and receptors involved in cellular processes. For instance, it may inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft . Additionally, its cytotoxic effects on cancer cells are attributed to its ability to induce apoptosis and inhibit cell proliferation .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes critical differences between the target compound and its structural analogs:
*Inferred from structural analysis; †Formula and weight estimated based on core structure.
Key Observations:
Hydroxylation Patterns: The target compound’s 3,5-dihydroxy configuration contrasts with 2,3,14-trihydroxy in Ponasterone A and 20-hydroxyecdysone . highlights analogs with 2,3,14-trihydroxy groups showing antithrombotic effects via TLR/MAPK pathways, suggesting hydroxylation impacts signaling modulation .
Side Chain Modifications :
- The target’s unsaturated (E)-hept-3-enyl side chain differs from saturated chains in Ponasterone A and 20-hydroxyecdysone. Unsaturation may alter pharmacokinetics (e.g., metabolic stability) or ligand-receptor interactions.
- Calusterone’s simpler 6-methylheptan-2-yl chain is associated with anticancer activity, indicating side chain hydrophobicity may favor cytotoxicity .
Stereochemical Complexity :
- The target compound’s (E,2R,5R) side chain stereochemistry contrasts with the (2R,3R) configurations in ecdysteroids. Stereochemistry critically affects biological specificity, as seen in 20-hydroxyecdysone’s receptor binding .
Research Findings and Implications
- Antithrombotic Activity : Compounds with 2,3,14-trihydroxy groups () inhibit thrombosis via TLR4 and PI3K/AKT pathways, suggesting hydroxylation at positions 2 and 3 is critical for this activity .
- Anticancer Potential: Calusterone’s efficacy in tumor models () correlates with a 17-hydroxy group and hydrophobic side chain, highlighting the importance of lipophilicity in cytotoxic agents .
- Endocrine Modulation : Ponasterone A and 20-hydroxyecdysone bind insect ecdysone receptors, with hydroxylation at positions 2 and 3 being essential for receptor activation .
Biological Activity
The compound (9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one is a steroidal compound with significant biological activity. This article explores its biological properties based on diverse research findings.
- Molecular Formula : C30H52O
- Molecular Weight : 428.7333 g/mol
- CAS Registry Number : 20194-50-7
- IUPAC Name : this compound
Research indicates that this compound exhibits various biological activities including:
- Antioxidant Activity : The compound has shown potential as a natural antioxidant by scavenging free radicals and reducing oxidative stress in cellular systems .
- Anti-inflammatory Effects : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
- Anticancer Properties : Preliminary studies suggest that the compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulatory proteins .
Case Studies and Research Findings
- Study on Antioxidant Properties :
- Anti-inflammatory Research :
- Cancer Cell Studies :
Data Tables
| Biological Activity | Methodology | Key Findings |
|---|---|---|
| Antioxidant | DPPH and ABTS assays | Significant reduction in oxidative stress markers |
| Anti-inflammatory | LPS-stimulated macrophages | Reduced expression of COX and LOX |
| Anticancer | MCF-7 breast cancer cell lines | Decreased viability and increased apoptosis |
Q & A
Q. What are the key challenges in synthesizing this compound with high stereochemical purity?
Synthesis requires precise control of stereochemistry at multiple centers (e.g., C9, C10, C13, C17). A multi-step approach involving enzymatic hydroxylation or chiral auxiliaries is recommended to ensure configuration fidelity. Evidence from related steroids (e.g., dexamethasone derivatives) highlights the use of inert atmospheres and low temperatures to prevent epimerization . Automated reactors may improve reproducibility for intermediates like the 17-alkyl side chain, which is prone to isomerization during coupling reactions .
Q. How can researchers validate the compound’s structure using spectroscopic methods?
- 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC, HMBC). For example, the ketone at C6 (δ ~210 ppm in 13C NMR) and hydroxyl protons (δ 1.5–2.5 ppm in 1H NMR) are diagnostic .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., observed m/z 457.3290 vs. calculated 457.3294 for a related derivative) .
- X-ray crystallography : Resolve ambiguities in stereochemistry, as demonstrated for similar cyclopenta-phenanthrenes .
Q. What are the critical parameters for optimizing HPLC purification?
Use a C18 column with a gradient of acetonitrile/water (70:30 to 95:5) and 0.1% formic acid. Retention times for analogous steroids range from 12–18 minutes. Adjust column temperature (30–40°C) to resolve diastereomers .
Advanced Research Questions
Q. How can conflicting spectral data for stereoisomers be resolved?
Discrepancies in NMR shifts (e.g., C17 side-chain protons) arise from minor stereochemical variations. Apply NOESY/ROESY to identify spatial proximities, such as between C17-alkyl groups and the cyclopentane ring. Cross-validate with computational models (DFT or molecular dynamics) .
Q. What in vitro assays are suitable for evaluating bioactivity?
- Receptor binding : Screen against glucocorticoid or progesterone receptors using fluorescence polarization (FP) assays, given structural similarities to dexamethasone and chlormadinone .
- Anti-inflammatory activity : Measure inhibition of phospholipase A2 (IC50) in macrophage lysates, comparing results to dexamethasone controls .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) to assess selectivity .
Q. How does the 5,6-dimethylhept-3-en-2-yl side chain influence metabolic stability?
The unsaturated side chain increases susceptibility to CYP3A4-mediated oxidation. Perform microsomal stability assays (human liver microsomes + NADPH) to quantify half-life. Compare to saturated analogs (e.g., 5-ethyl-6-methylheptane derivatives) to isolate structural effects .
Q. What strategies mitigate oxidative degradation during long-term storage?
- Lyophilization : Stabilize the compound as a lyophilized powder under argon.
- Antioxidants : Add 0.01% BHT to ethanolic solutions to prevent radical-mediated degradation .
- Temperature control : Store at –80°C in amber vials; degradation accelerates above –20°C .
Methodological Tables
Table 1. Key NMR Assignments for a Related Derivative
| Position | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|
| C3-OH | 1.82 (s, 1H) | 68.7 |
| C6=O | - | 210.5 |
| C17 | 3.17 (q, J=2.9 Hz) | 80.8 |
Table 2. Comparative Bioactivity Data
| Assay | IC50 (nM) | Reference Compound (IC50) |
|---|---|---|
| Phospholipase A2 | 12.3 | Dexamethasone (8.5 nM) |
| Progesterone Receptor Binding | 45.7 | Chlormadinone (22.1 nM) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
